N,N'-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide
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Overview
Description
N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide: is a chemical compound with the molecular formula C7H11N3O. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a formimidamide group attached to a 5-methylisoxazole ring, making it a unique structure with potential for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide typically involves the reaction of 5-methylisoxazole with dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study the effects of isoxazole derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine: The compound’s potential medicinal applications include its use as a precursor for developing drugs with anti-inflammatory, antimicrobial, or anticancer properties. Isoxazole derivatives have been shown to exhibit a wide range of biological activities, making them promising candidates for drug development .
Industry: In the industrial sector, N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide can be used in the production of specialty chemicals, agrochemicals, and other materials that require specific chemical properties .
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide involves its interaction with molecular targets in biological systems. The isoxazole ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- N,N’-Dimethyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide
- N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)malonamide
- N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)oxalamide
Comparison: N,N’-Dimethyl-N-(5-methylisoxazol-3-yl)formimidamide stands out due to its unique formimidamide group attached to the isoxazole ring. This structural feature differentiates it from other similar compounds, which may have different substituents or functional groups.
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N,N'-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)methanimidamide |
InChI |
InChI=1S/C7H11N3O/c1-6-4-7(9-11-6)10(3)5-8-2/h4-5H,1-3H3 |
InChI Key |
PETDISIRXDLWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N(C)C=NC |
Origin of Product |
United States |
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